molecular formula C46H62F3N11O12 B12463860 [Des-Arg9]-Bradykinin TFA

[Des-Arg9]-Bradykinin TFA

Katalognummer: B12463860
Molekulargewicht: 1018.0 g/mol
InChI-Schlüssel: MPNPJPCNJANRTC-NHJGMUSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Des-Arg9]-Bradykinin TFA is the active metabolite of bradykinin and a highly selective agonist for the kinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, B1R is upregulated during tissue injury and in inflammatory states, making this compound a critical research tool for studying pathophysiological processes. Its activation on vascular endothelial and smooth muscle cells promotes pro-inflammatory responses, including increased vascular permeability, neutrophil recruitment, and cytokine release. This peptide is central to investigating the kallikrein-kinin system (KKS), which has been implicated in the pathogenesis of conditions such as uremic wound healing impairment and COVID-19. Research indicates that in COVID-19, the viral blockade of ACE2, a key enzyme in the degradation of [Des-Arg9]-Bradykinin, may lead to its accumulation, potentially contributing to associated inflammatory symptoms and acute hepatic dysfunction. Studies have shown significantly elevated plasma levels of this peptide in COVID-19 patients, alongside increased B1R expression in tissues such as the liver, highlighting its role in systemic complications away from the primary infection site. Its application is essential in models of persistent pain and inflammation, where it helps elucidate the mechanisms of B1 receptor-mediated algesia. Furthermore, its significantly longer half-life in plasma compared to bradykinin makes it a more stable subject for in vitro and in vivo kinetic studies of the kinin system. Research using this agonist continues to advance the understanding of inflammatory diseases and the exploration of potential B1 receptor antagonists as novel therapeutics.

Eigenschaften

Molekularformel

C46H62F3N11O12

Molekulargewicht

1018.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H61N11O10.C2HF3O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;3-2(4,5)1(6)7/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI-Schlüssel

MPNPJPCNJANRTC-NHJGMUSQSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) of [Des-Arg⁹]-Bradykinin

Resin Selection and Initial Amino Acid Loading

The synthesis typically begins with a polystyrene-polyethylene glycol (PS-PEG) graft copolymer resin, such as Wang or Rink amide resin, which provides a stable matrix for Fmoc (fluorenylmethyloxycarbonyl)-based chemistry. The C-terminal arginine (Arg⁹ in native bradykinin) is omitted, resulting in the octapeptide sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe . Loading of the first amino acid (Phe) is achieved using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activation under microwave-assisted conditions to enhance coupling efficiency (94–97% yield).

Sequential Coupling and Deprotection

Each subsequent amino acid is coupled using DIC/HOBt or hexafluorophosphate-based activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Critical steps include:

  • Proline Residues : Pro³ and Pro⁷ require extended coupling times (45–60 minutes) due to steric hindrance.
  • Serine Protection : The hydroxyl group of Ser⁶ is protected with a tert-butyl (tBu) group to prevent side reactions during TFA cleavage.
  • Fmoc Deprotection : Repeated treatment with 20% piperidine in dimethylformamide (DMF) ensures complete removal of Fmoc groups after each coupling.
Table 1: Synthetic Protocol for SPPS of [Des-Arg⁹]-Bradykinin
Step Reagent/Condition Time Purpose
1 20% Piperidine/DMF 2 × 5 min Fmoc deprotection
2 Fmoc-Phe-OH, DIC/HOBt 10 min (MW) Coupling
3 DCM/MeOH washes Resin cleaning

Cleavage and TFA Salt Formation

Final Deprotection and Resin Cleavage

The peptide-resin is treated with a cleavage cocktail containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2–3 hours to remove side-chain protections (e.g., tBu for Ser). Subsequent evaporation under nitrogen yields the crude peptide-TFA complex.

Precipitation and Lyophilization

The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to obtain [Des-Arg⁹]-bradykinin TFA as a white powder. Purity at this stage typically ranges from 70–85%, necessitating further purification.

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is performed on a C₁₈ column using a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) . The target peptide elutes at ~22–25% Solvent B, with a retention time of 12–14 minutes.

Table 2: HPLC Conditions for [Des-Arg⁹]-Bradykinin TFA
Parameter Value
Column Zorbax SB-C₁₈, 4.6 × 150 mm
Flow Rate 1 mL/min
Gradient 10–40% B over 30 min
Detection UV at 214 nm

Mass Spectrometry (MS) Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (m/z 904.4 [M+H]⁺ for C₄₃H₆₂N₁₂O₁₀). Key fragments include y₃⁺ (m/z 419.2) and b₄⁺ (m/z 408.2) , ensuring sequence fidelity.

Stability and Degradation Studies

Enzymatic Susceptibility

[Des-Arg⁹]-Bradykinin TFA is resistant to angiotensin-converting enzyme (ACE) due to the absence of the C-terminal Arg⁹, unlike native bradykinin. Incubation with human plasma shows a half-life (t₁/₂ ) of >60 minutes, compared to <5 minutes for bradykinin.

Thermal and pH Stability

  • Thermal Stability : No degradation observed after 24 hours at 4°C in 0.1% TFA.
  • pH Stability : Stable in pH 2–6 but undergoes deamidation at pH >7.

Comparative Analysis of Synthetic Routes

Microwave-Assisted vs. Conventional SPPS

Microwave irradiation reduces coupling times by 50% (e.g., 10 minutes vs. 20 minutes for Pro residues) and improves crude purity by 10–15%. However, it requires precise temperature control to avoid racemization.

TFA vs. Acetate Salts

While TFA salts offer superior solubility in acetonitrile/water mixtures (50 mg/mL vs. 30 mg/mL for acetate), they may suppress ionization in MS analyses. Acetate salts are preferred for in vivo studies to avoid TFA-related toxicity.

Analyse Chemischer Reaktionen

Formation via Proteolytic Cleavage

[Des-Arg9]-Bradykinin TFA is primarily formed through the enzymatic cleavage of bradykinin (BK) by kininase I enzymes, including angiotensin-converting enzyme (ACE). This reaction removes the C-terminal arginine residue from BK, yielding des-Arg9-BK .

Key Reaction Pathway

  • Enzymes involved : ACE, aminopeptidase P, and neutral endopeptidase 24.11 .

  • Species-specific metabolism : ACE activity varies across species, with human cardiac membranes metabolizing BK into des-Arg9-BK more efficiently than other species (e.g., dog, rat, rabbit) .

Metabolism Rates

SpeciesBK → des-Arg9-BK Conversion
Human2.6% (without enalaprilat)
6.1% (with enalaprilat)
Rabbit1.0% (without enalaprilat)
1.6% (with enalaprilat)

Enzymatic Degradation and Stability

Des-Arg9-BK undergoes further degradation via aminopeptidases and neutral endopeptidases, though it is more resistant to enzymatic breakdown compared to BK .

Half-Life Variations

Speciesdes-Arg9-BK Half-Life (s)
Dog1,042 (without enalaprilat)
Human891 (without enalaprilat)
Rabbit89 (without enalaprilat)

Stability Under Physical Conditions

  • Freeze-thaw cycles : Degradation increases after repeated cycles (e.g., bradykinin 1-5 degrades by 31% after 3 cycles) .

  • Benchtop stability : Rapid degradation observed in some metabolites (e.g., bradykinin 1-5 loses 31% activity within 3 hours) .

Analytical Methods for Detection

Mass Spectrometry Parameters

AnalyteTransition [m/z]Dwell Time [ms]Collision Energy [V]
des-Arg⁹-BK452.8 → 263.27522

Immunoassays

  • Chemiluminescent enzyme immunoassays (CLEIA) are used to track des-Arg9-BK levels, ensuring specificity via antibodies targeting its C-terminal sequence .

Role in Pathological Conditions

Elevated des-Arg9-BK levels are implicated in inflammatory responses, such as in COVID-19, due to its activation of B₁ receptors, which increase vascular permeability and neutrophil recruitment .

This synthesis highlights the enzymatic pathways, structural modifications, and analytical approaches critical to understanding this compound’s chemical behavior.

Wissenschaftliche Forschungsanwendungen

Lys-[Des-Arg9]Bradykinin (TFA) is a naturally occurring kinin and a potent, highly selective agonist for the bradykinin B1 receptor. It is created through the proteolytic cleavage of bradykinin proteins. This compound has a wide array of scientific research applications, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry Lys-[Des-Arg9]Bradykinin (TFA) serves as a model compound for studying peptide synthesis and modification techniques.

Biology The compound is used in research concerning bradykinin receptors and their roles in various physiological processes, notably inflammation and pain response. Studies indicate that des-Arg9-BK, a metabolite of bradykinin, is elevated in the plasma of individuals infected with SARS-CoV-2 .

Medicine Lys-[Des-Arg9]Bradykinin (TFA) is investigated for potential therapeutic applications in treating conditions, including chronic pain, vasculopathy, and neuropathy. It has shown hypotensive activity by reducing peripheral vascular resistance in vivo, suggesting it could be used in managing hypertension. Studies have found it to be about 16 times more potent than Des-Arg9-Bradykinin.

Industry This compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Chemical Reactions

Lys-[Des-Arg9]Bradykinin (TFA) can undergo several chemical reactions:

  • Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

These reactions typically occur in organic solvents like dimethyl sulfoxide (DMSO) and water, with temperatures ranging from room temperature to 80°C.

Lys-[Des-Arg9]Bradykinin (TFA) is known for its role as a selective agonist for the bradykinin B1 receptor. It has a Ki value of 0.12 nM for the B1 receptor, showing a high affinity compared to its affinity for the B2 receptor (over 30,000 nM).

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C₄₆H₆₂F₃N₁₁O₁₂
  • CAS No.: 199433-70-0
  • Selectivity : B1R agonist (Ki = 0.12 nM for human B1R, 1.7 nM for mouse B1R, 0.23 nM for rabbit B1R) .
  • Function : Modulates inflammation, fibrosis, and hypotension via B1R activation .

Comparison with Similar Compounds

Lys-[Des-Arg⁹]-Bradykinin TFA

  • Structure : Lysine-substituted derivative of [Des-Arg⁹]-bradykinin.
  • Receptor Affinity : Potent B1R agonist (Ki = 0.12 nM for human B1R) .
  • Key Differences : Enhanced stability and selectivity compared to [Des-Arg⁹]-bradykinin due to lysine modification.
  • Applications : Used in studies of B1R-mediated pathways in cardiovascular and inflammatory diseases .

Bradykinin (Native)

  • Structure: Full-length nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).
  • Receptor Affinity : Binds B2R (EC₅₀ ~1 nM) with minimal B1R activity .
  • Metabolism : Rapidly degraded by angiotensin-converting enzyme (ACE) to [Des-Arg⁹]-bradykinin, which is further cleaved by ACE2 .
  • Functional Contrast : Induces acute vasodilation and edema via B2R, unlike the delayed B1R-mediated effects of [Des-Arg⁹]-bradykinin .

[Phe⁸Ψ(CH-NH)-Arg⁹]-Bradykinin

  • Structure : Pseudopeptide with a reduced amide bond at positions 8–7.
  • Receptor Affinity : Selective B2R agonist resistant to carboxypeptidase degradation .
  • Key Difference : 5-fold higher potency and prolonged action compared to native bradykinin in vivo .
  • Applications : Used to study B2R-specific effects in nasal airflow and pain models .

HOE-140 (Icatibant)

  • Structure : Peptidomimetic B2R antagonist.
  • Function : Blocks B2R (Ki <1 nM) without affecting B1R .
  • Contrast : Unlike [Des-Arg⁹]-bradykinin TFA, HOE-140 inhibits acute inflammatory responses mediated by B2R .

[Des-Arg¹⁰]-HOE 140

  • Structure : B1R antagonist derived from HOE-140.
  • Function : Inhibits B1R activation (e.g., blocks [Des-Arg⁹]-bradykinin-induced hypotension in heat-stressed rats) .
  • Contrast : Demonstrates the specificity of [Des-Arg⁹]-bradykinin for B1R in pathological conditions .

Pharmacological and Functional Differences

Receptor Specificity

Compound Primary Target Ki/EC₅₀ (nM) Selectivity Ratio (B1:B2)
[Des-Arg⁹]-Bradykinin TFA B1R 0.12 (human) >100
Lys-[Des-Arg⁹]-BK TFA B1R 0.12 (human) >100
Bradykinin B2R 1.0 1:1000
[Phe⁸Ψ]-BK B2R 0.2 1:5000

Metabolic Stability

  • [Des-Arg⁹]-Bradykinin : Cleaved by ACE2 into inactive fragments, but degradation is slower than bradykinin due to resistance to ACE .
  • Bradykinin : Rapidly hydrolyzed by ACE to [Des-Arg⁹]-bradykinin, which is subsequently degraded by ACE2 .

In Vivo Effects

  • [Des-Arg⁹]-Bradykinin TFA : Induces hypotension in LPS-treated or heat-stressed rats via B1R upregulation . Also promotes fibrosis and inflammation in penile tissue .
  • Bradykinin : Causes acute vasodilation and pain via B2R, effects absent in [Des-Arg⁹]-bradykinin .

Research Implications

  • Therapeutic Potential: [Des-Arg⁹]-Bradykinin TFA is a tool for studying chronic inflammation and fibrosis, while B2R agonists/antagonists target acute responses .
  • Pathological Context : B1R activation is linked to conditions like arthritis, hypertension, and COVID-19-related lung injury (via ACE2 dysregulation) .

Biologische Aktivität

[Des-Arg9]-Bradykinin TFA (trifluoroacetate) is a biologically active peptide that plays a significant role in various physiological and pathological processes. It is an active metabolite of bradykinin, primarily known for its action on bradykinin receptors, particularly B1 and B2 receptors. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data, case studies, and research findings.

Structure and Properties

[Des-Arg9]-Bradykinin is an octapeptide composed of the following amino acid sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe. Its chemical formula is C₄₄H₆₁N₁₁O₁₀, with a molecular weight of approximately 883.01 g/mol. The absence of the terminal arginine residue distinguishes it from bradykinin, affecting its receptor binding and biological activity.

The primary mechanism of action for [Des-Arg9]-Bradykinin involves its interaction with the bradykinin B1 receptor (B1R). This interaction leads to various biological effects:

  • Vasodilation : It induces vasodilation through increased nitric oxide (NO) release from endothelial cells.
  • Increased Vascular Permeability : Activation of B1R enhances vascular permeability, contributing to inflammation.
  • Neutrophil Recruitment : It plays a role in the recruitment of neutrophils to sites of inflammation.

Table 1: Biological Activity Summary

Activity Description
Receptor Binding High affinity for B1R; negligible affinity for B2R (K_i > 30,000 nM)
Vasodilation Induces vasodilation via NO release
Inflammation Enhances vascular permeability and neutrophil migration
Pathophysiological Role Involved in conditions like COVID-19, septic shock, and chronic inflammation

Case Study: COVID-19 and [Des-Arg9]-Bradykinin

Recent studies have highlighted the role of [Des-Arg9]-Bradykinin in COVID-19 pathology. A study showed significantly elevated levels of des-Arg9-BK in the plasma of COVID-19 patients compared to healthy controls (786.3 ± 658.4 pg/ml vs. 246.0 ± 157.5 pg/ml) . This elevation correlates with increased vascular permeability and inflammation observed in severe cases of the disease.

Kinetic Studies

Research indicates that [Des-Arg9]-Bradykinin has a longer half-life than bradykinin itself, which may influence its biological effects during inflammatory responses. The degradation rate was found to be significantly different between genders, with women showing higher degradation rates .

Implications in Health and Disease

The biological activity of [Des-Arg9]-Bradykinin suggests its potential as a therapeutic target in various conditions:

  • Chronic Inflammation : Due to its role in upregulating B1 receptors during chronic inflammatory states, antagonists targeting this peptide could be beneficial for treating diseases like rheumatoid arthritis.
  • Cardiovascular Diseases : Its vasodilatory effects make it a candidate for managing conditions characterized by hypertension or vascular dysfunction.

Q & A

Q. How can researchers integrate this compound findings into broader kinin system research?

  • Approach : Use systematic reviews to compare results with other B1 agonists (e.g., Lys-des-Arg9-bradykinin). Apply pathway enrichment analysis (e.g., KEGG) to identify overlapping signaling nodes. Cross-reference with clinical data on B1 receptor polymorphisms .

Q. What computational tools are available to model this compound-receptor interactions?

  • Tools : Perform molecular docking (AutoDock Vina) using B1 receptor crystal structures (PDB: 6PTX). Validate predictions with alanine scanning mutagenesis to identify critical binding residues .

Q. How can cross-species variability in B1 receptor responses be accounted for in translational research?

  • Strategy : Use humanized mouse models expressing human B1 receptors. Compare peptide stability across species via plasma half-life assays (e.g., LC-MS/MS quantification) .

Tables for Key Experimental Parameters

Parameter Recommended Value Reference
Stock solution concentration10 mM in DMSO
EC50 range (B1 receptor)0.12–1.7 nM (species-dependent)
In vivo dosage (rodents)0.1–1 mg/kg, IV
Storage temperature-20°C (lyophilized), -80°C (DMSO)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.